

6-Isopropylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Isopropylquinoline

Cat. No.: B087316

[Get Quote](#)

This in-depth technical guide provides a detailed overview of the chemical and physical properties, synthesis, purification, and potential biological context of **6-Isopropylquinoline**. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Core Chemical and Physical Properties

6-Isopropylquinoline is an aromatic heterocyclic compound characterized by a quinoline scaffold substituted with an isopropyl group at the 6-position. It is a colorless to pale yellow liquid with a distinct earthy and woody odor.^{[1][2]} Its primary applications are as a fragrance ingredient and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[3]

Physicochemical Data

The key physical and chemical properties of **6-Isopropylquinoline** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₃ N	[4][5]
Molecular Weight	171.24 g/mol	[4][5]
CAS Number	135-79-5	[4]
Appearance	Colorless to pale yellow liquid	[1][2]
Density	1.022 - 1.028 g/cm ³ at 20°C	
Boiling Point	100°C at 0.50 mmHg; 142-144°C at 12 mmHg	[6]
Melting Point	Not available	
Flash Point	91.11°C (196.00°F) TCC	[6]
Refractive Index	1.588 - 1.592 at 20°C	
Solubility	Insoluble in water; Soluble in alcohol	[6][7]
Vapor Pressure	0.01 mmHg	[4]
LogP (Octanol/Water Partition Coefficient)	3.3	[4]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **6-Isopropylquinoline**. While raw spectra are best consulted directly from spectral databases, the following provides an overview of available data:

- ¹H NMR and ¹³C NMR: Detailed proton and carbon nuclear magnetic resonance spectra are available and provide characteristic signals for the isopropyl group and the quinoline ring system.[8]
- Mass Spectrometry (MS): The mass spectrum of **6-Isopropylquinoline** shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern.[4]

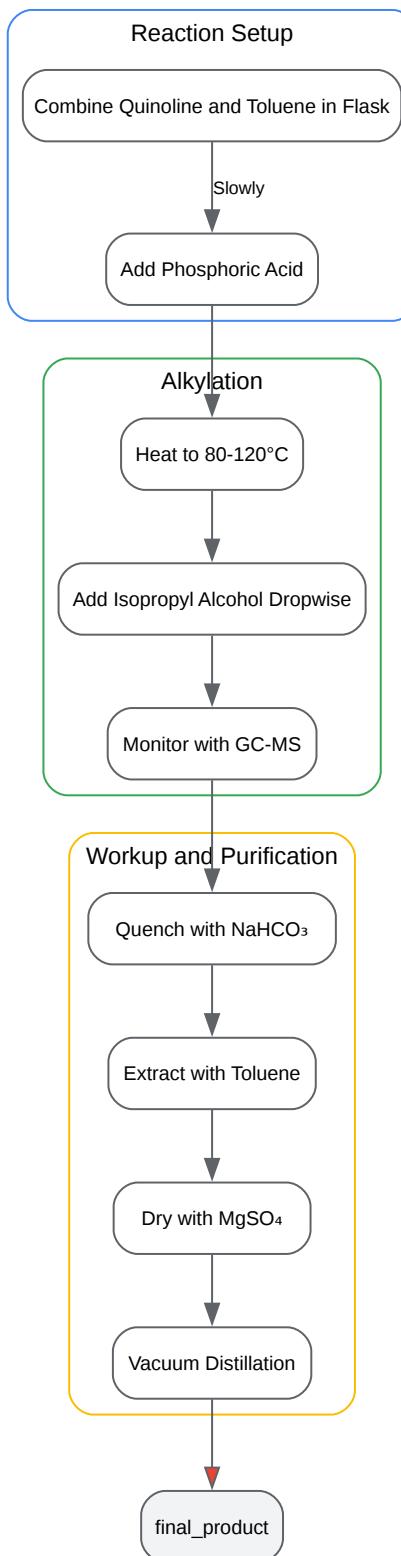
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline ring, as well as bands corresponding to the C-H bonds of the isopropyl group.

Synthesis and Purification Protocols

The synthesis of **6-Isopropylquinoline** is most commonly achieved through the Friedel-Crafts alkylation of quinoline. The following protocol is a representative experimental procedure.

Experimental Protocol: Synthesis of 6-Isopropylquinoline via Friedel-Crafts Alkylation

Materials:


- Quinoline
- Isopropyl alcohol
- Phosphoric acid (85%)
- Toluene
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

Procedure:

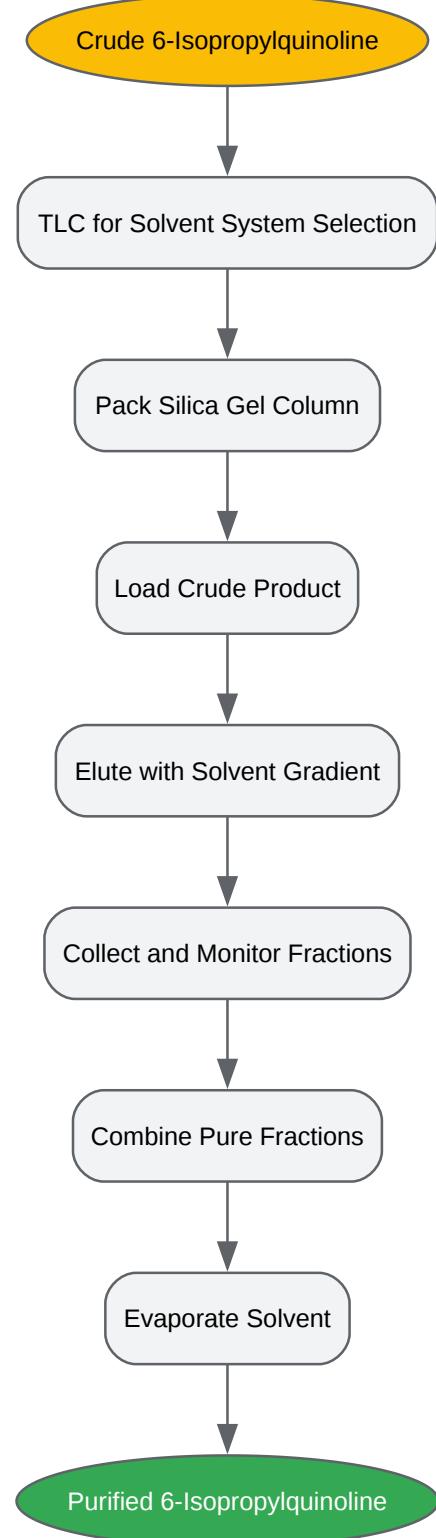
- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add quinoline and toluene.
- Catalyst Addition: Slowly add phosphoric acid to the stirred solution.
- Alkylation: Heat the mixture to a reaction temperature of 80-120°C. Add isopropyl alcohol dropwise from the dropping funnel over 1-2 hours.

- Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of quinoline.
- Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and remove the toluene under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

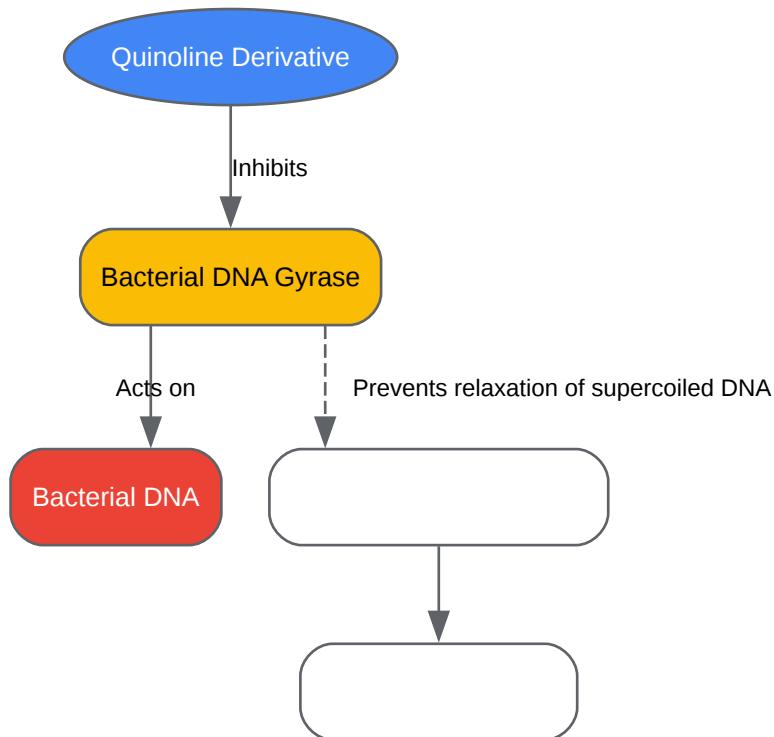
Synthesis of 6-Isopropylquinoline

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **6-Isopropylquinoline**.

Experimental Protocol: Purification of 6-Isopropylquinoline


Materials:

- Crude **6-Isopropylquinoline**
- Appropriate solvents for column chromatography (e.g., hexane, ethyl acetate)
- Silica gel
- Standard chromatography equipment


Procedure:

- Solvent System Selection: Determine an appropriate solvent system for column chromatography using thin-layer chromatography (TLC) to achieve good separation of **6-Isopropylquinoline** from impurities.
- Column Packing: Prepare a chromatography column with silica gel slurried in the initial, less polar solvent of the determined system.
- Sample Loading: Dissolve the crude product in a minimal amount of the solvent and load it onto the column.
- Elution: Elute the column with the solvent system, gradually increasing the polarity if a gradient is required.
- Fraction Collection: Collect fractions and monitor them by TLC.
- Isolation: Combine the pure fractions containing **6-Isopropylquinoline** and remove the solvent under reduced pressure to yield the purified product.

Purification of 6-Isopropylquinoline

General Mechanism of Action for Antibacterial Quinolines

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Isopropylquinoline - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 6-Isopropylquinoline (135-79-5) for sale [vulcanchem.com]
- 3. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]
- 4. 6-Isopropylquinoline | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. chemhub.com [chemhub.com]
- 7. bocsci.com [bocsci.com]

- 8. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant *Staphylococcus aureus* Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Isopropylquinoline: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087316#6-isopropylquinoline-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com